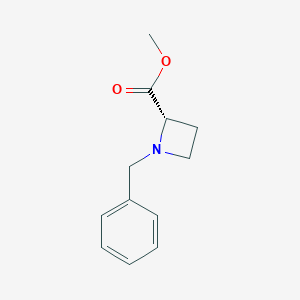
methyl (2S)-1-benzylazetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-1-benzylazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of methyl (2S)-1-benzylazetidine-2-carboxylate typically begins with the preparation of azetidine-2-carboxylic acid. This can be achieved through the cyclization of appropriate amino acid derivatives.
-
Cyclization Reaction: : One common method involves the cyclization of N-benzyl-2-amino-3-chloropropanoic acid under basic conditions to form the azetidine ring. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
-
Esterification: : The resulting azetidine-2-carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl (2S)-1-benzylazetidine-2-carboxylate can undergo oxidation reactions, particularly at the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives. For example, catalytic hydrogenation can be used to reduce the ester group to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the azetidine ring. For instance, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Methyl (2S)-1-benzylazetidine-2-methanol.
Substitution: Halogenated azetidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (2S)-1-benzylazetidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique azetidine ring structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a scaffold in drug design. The azetidine ring is known to impart favorable pharmacokinetic properties, making it a promising candidate for the development of new therapeutic agents.
Medicine
This compound and its derivatives are investigated for their potential medicinal properties, including antimicrobial, antiviral, and anticancer activities. The compound’s ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features allow for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl (2S)-1-benzylazetidine-2-carboxylate exerts its effects is primarily through its interaction with biological macromolecules. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, influencing their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A precursor in the synthesis of methyl (2S)-1-benzylazetidine-2-carboxylate.
N-benzylazetidine: Lacks the ester functionality but shares the azetidine ring and benzyl group.
Methyl azetidine-2-carboxylate: Similar structure but without the benzyl group.
Uniqueness
This compound is unique due to the presence of both the benzyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications. The benzyl group enhances lipophilicity, while the ester group provides a site for further chemical modification.
Properties
IUPAC Name |
methyl (2S)-1-benzylazetidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFWKWHYDAMKP-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

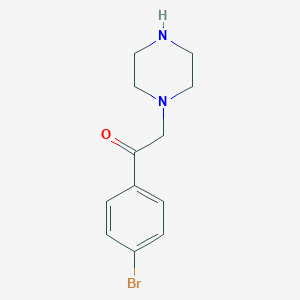
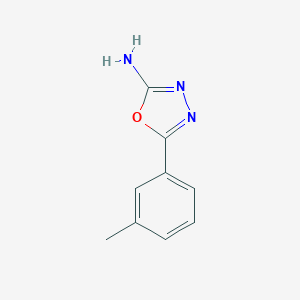
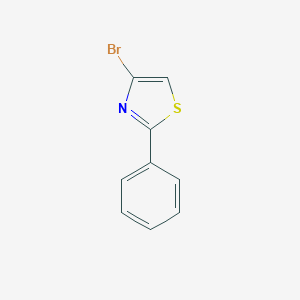
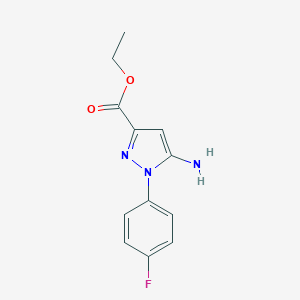
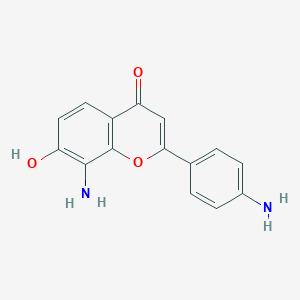
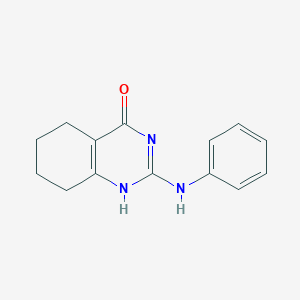
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)


![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

